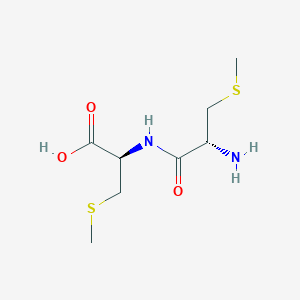
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine typically involves the condensation of 2-aminobenzonitrile with 2-(5-nitrofuran-2-yl)acetaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazoline derivative .
Industrial Production Methods
the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Nitroso and hydroxylamine derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated quinazoline derivatives.
Aplicaciones Científicas De Investigación
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Studied for its potential use as an antimicrobial agent against resistant bacterial strains.
Mecanismo De Acción
The mechanism of action of 2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine involves the interaction of its nitrofuran moiety with bacterial enzymes, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins. This compound may also inhibit key enzymes involved in cell division and metabolism, contributing to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Known for its antimicrobial activity against Gram-positive bacteria.
2-(5-Nitrofuran-2-yl)vinylquinoline: Exhibits antiproliferative activities against cancer cell lines.
Uniqueness
2-(2-(5-Nitrofuran-2-yl)vinyl)-N-phenylquinazolin-4-amine is unique due to its combination of a quinazoline core and a nitrofuran moiety, which imparts both antimicrobial and potential anticancer properties. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C20H14N4O3 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-N-phenylquinazolin-4-amine |
InChI |
InChI=1S/C20H14N4O3/c25-24(26)19-13-11-15(27-19)10-12-18-22-17-9-5-4-8-16(17)20(23-18)21-14-6-2-1-3-7-14/h1-13H,(H,21,22,23)/b12-10+ |
Clave InChI |
CPNAHDGCGIKDCJ-ZRDIBKRKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=C(O4)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=C(O4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


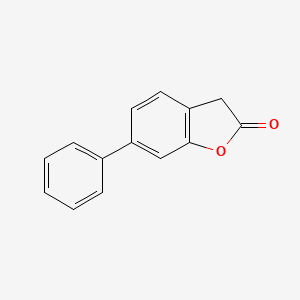

![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
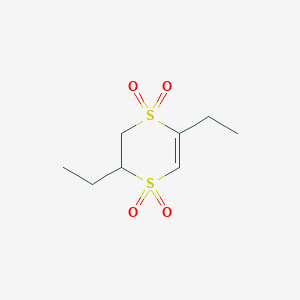
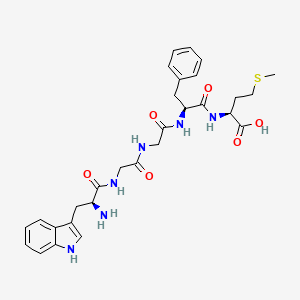
![N-{4-[4-Chloro-2-(trifluoromethyl)phenoxy]phenyl}-N'-methylurea](/img/structure/B14606643.png)
![2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14606647.png)
![Trimethyl{3-[(trimethylsilyl)oxy]undec-1-yn-1-yl}silane](/img/structure/B14606649.png)
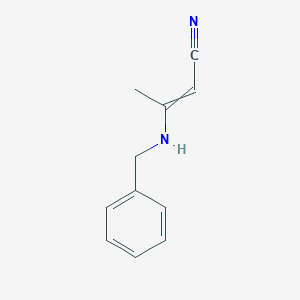
![2-[Chloro(difluoro)methyl]-4-ethyl-5,7-dinitro-1H-benzimidazole](/img/structure/B14606659.png)
